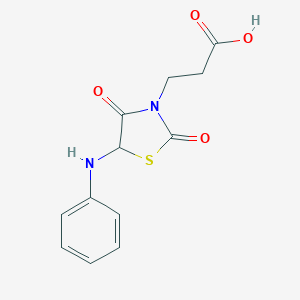![molecular formula C17H20N2O2S B246432 [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)
[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone, also known as MBPM, is a synthetic compound that has been the subject of scientific research in recent years. MBPM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
The exact mechanism of action of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone is not yet fully understood. However, it has been proposed that [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone may act on the serotonergic and dopaminergic systems in the brain, which are involved in mood regulation. [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone may also modulate the activity of GABA receptors, which are important for anxiety regulation.
Biochemical and Physiological Effects:
[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has also been found to reduce anxiety-like behavior in rodents. In addition, [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone is its relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to investigate its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the role of serotonergic and dopaminergic systems in the brain. Finally, the development of analogs of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone with improved pharmacokinetic properties may lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone involves several steps, including the reaction of 3-methoxybenzaldehyde with piperazine, followed by the reaction of the resulting intermediate with thiophen-2-yl-methylamine. The final product is obtained through purification and isolation. The synthesis method has been optimized to produce high yields of pure [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone.
Aplicaciones Científicas De Investigación
[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic effects in animal models. [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has also been investigated for its potential as a treatment for depression and anxiety disorders.
Propiedades
Fórmula molecular |
C17H20N2O2S |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H20N2O2S/c1-21-15-5-2-4-14(12-15)13-18-7-9-19(10-8-18)17(20)16-6-3-11-22-16/h2-6,11-12H,7-10,13H2,1H3 |
Clave InChI |
LVELAVPEPHEFJR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CS3 |
SMILES canónico |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)





![N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide](/img/structure/B246374.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide](/img/structure/B246376.png)
![2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone](/img/structure/B246380.png)